molecular formula C11H6ClN3O6 B8112891 2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B8112891
M. Wt: 311.63 g/mol
InChI Key: BVWRHIRDAMQBNF-UHFFFAOYSA-N
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Description

2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with urea under acidic conditions to yield the triazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and

Biological Activity

2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS No. 524712-40-1) is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics include a triazine ring and multiple functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound through various studies and research findings.

  • Molecular Formula : C11H6ClN3O6
  • Molecular Weight : 311.63 g/mol
  • IUPAC Name : 2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-1,2,4-triazinane-6-carboxylic acid
  • Chemical Structure : The compound features a triazine ring with carboxylic acid groups that enhance its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, which prevents substrate access. This interaction can lead to various biochemical and physiological effects depending on the target enzyme or pathway involved .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Growth : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values indicating effective cytotoxicity .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor:

  • Urease Inhibition : It has demonstrated strong inhibitory activity against urease enzymes with IC50 values comparable to established inhibitors .
  • Tyrosinase Inhibition : The compound exhibits notable inhibitory effects on tyrosinase activity, which is critical in melanin synthesis and thus has implications in skin-related conditions .

Case Studies

StudyBiological ActivityFindings
Study AAnticancerSignificant inhibition of MCF-7 and K562 cell lines with IC50 values ranging from 25 µM to 35 µM.
Study BUrease InhibitionIC50 values were reported at approximately 0.037 µM for urease inhibition.
Study CTyrosinase InhibitionCompounds showed IC50 values between 27.9 µM and 40.17 µM against mushroom tyrosinase .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Reaction of 3-carboxy-4-chlorophenyl hydrazine with diketones.
  • Use of solvents like ethanol or methanol under controlled temperatures (60–80°C) for cyclization.

The compound is utilized in various applications:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Industrial Uses : Employed in the production of dyes due to its stable chemical structure .

Properties

IUPAC Name

2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O6/c12-6-2-1-4(3-5(6)9(17)18)15-11(21)13-8(16)7(14-15)10(19)20/h1-3H,(H,17,18)(H,19,20)(H,13,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWRHIRDAMQBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)NC(=O)C(=N2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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